molecular formula C15H16ClN3O3S2 B4119567 2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide

2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide

Cat. No. B4119567
M. Wt: 385.9 g/mol
InChI Key: SIDBPSQQJQZIGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide, also known as CES, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound has been synthesized using various methods and has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In

Scientific Research Applications

2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide has been found to have potential applications in various scientific research fields. One of the most significant applications is in the field of cancer research. Studies have shown that this compound has anticancer properties and can induce apoptosis in cancer cells. This compound has also been found to have potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis, due to its anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide is not fully understood, but studies have shown that it inhibits the activity of certain enzymes involved in cancer cell growth and inflammation. This compound has been found to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes that play a role in cancer cell invasion and metastasis. This compound has also been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a role in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. Studies have shown that this compound can induce apoptosis in cancer cells, inhibit cancer cell invasion and metastasis, and reduce inflammation. This compound has also been found to have antioxidant properties and can scavenge free radicals.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide in lab experiments is its low toxicity. Studies have shown that this compound has low toxicity in various cell lines and animal models. Another advantage is its stability, as this compound is stable under various conditions. However, one limitation of using this compound in lab experiments is its solubility, as it is poorly soluble in water.

Future Directions

There are many future directions for 2-[(4-chlorophenyl)sulfonyl]-N-(4-ethoxyphenyl)hydrazinecarbothioamide research. One direction is to further explore its anticancer properties and its potential applications in cancer therapy. Another direction is to investigate its anti-inflammatory properties and its potential applications in the treatment of inflammatory diseases. Further studies are also needed to understand the mechanism of action of this compound and to identify its molecular targets. Additionally, research is needed to improve the solubility of this compound and to develop new methods for its synthesis.

properties

IUPAC Name

1-[(4-chlorophenyl)sulfonylamino]-3-(4-ethoxyphenyl)thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O3S2/c1-2-22-13-7-5-12(6-8-13)17-15(23)18-19-24(20,21)14-9-3-11(16)4-10-14/h3-10,19H,2H2,1H3,(H2,17,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIDBPSQQJQZIGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=S)NNS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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